Ethyl 2,3,5,6-tetramethylbenzoate
Overview
Description
Ethyl 2,3,5,6-tetramethylbenzoate is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Deoxygenation Processes
Ethyl 2,3,5,6-tetramethylbenzoate, a derivative of benzoic acid, has been utilized in various synthetic and deoxygenation processes in chemical research. For example, Bartlett et al. (1983) reported the synthesis of ethyl 4-hydroxy-2,3-dimethylbenzoate through the deoxygenation of corresponding resorcylate esters, demonstrating the compound's role in the production of hydroxybenzoates (Bartlett, Holker, O'Brien, & Simpson, 1983).
Crystal Structure Analysis
In the field of crystallography, this compound derivatives have been studied to understand molecular structures and interactions. Liu et al. (2012) explored the crystal structure of Dabigatran etexilate tetrahydrate, a compound related to this compound, to analyze the dihedral angles between different molecular planes (Liu, Zhang, Cai, Xu, & Shen, 2012).
Chemical Reactions and Synthesis
This compound plays a significant role in various chemical reactions, including synthesis of complex organic compounds. For instance, Koto, Uchida, and Zen (1972) utilized a derivative of this compound in the synthesis of isomaltose and other saccharides, highlighting its importance in carbohydrate chemistry (Koto, Uchida, & Zen, 1972).
Environmental Applications
In environmental chemistry, derivatives of this compound have been used in green chemistry applications. Li and Zhang (2009) developed an environmentally benign alcohol oxidation system using a compound related to this compound, demonstrating its potential in sustainable chemical processes (Li & Zhang, 2009).
Properties
IUPAC Name |
ethyl 2,3,5,6-tetramethylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-6-15-13(14)12-10(4)8(2)7-9(3)11(12)5/h7H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWAUSITTYSHJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325277 | |
Record name | ethyl 2,3,5,6-tetramethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55352-35-7 | |
Record name | NSC409543 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,3,5,6-tetramethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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